7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene
Description
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene is a bicyclic compound featuring a strained 6-oxabicyclo[3.2.1]oct-3-ene core with a dichloromethylidene substituent at position 6. The oxygen atom in the bridgehead (6-oxa) imparts polarity and influences ring strain, while the dichloromethylidene group introduces steric and electronic effects, enhancing electrophilicity and reactivity in substitution or addition reactions .
Properties
CAS No. |
919170-13-1 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
7-(dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7-5-2-1-3-6(4-5)11-7/h1,3,5-6H,2,4H2 |
InChI Key |
NUNVXKAZJQJKGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CC1C(=C(Cl)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
Electrophilic Addition Reactions : The introduction of the dichloromethylidene moiety can be achieved through electrophilic addition to the appropriate bicyclic precursor.
Cycloaddition Reactions : Utilizing cycloaddition reactions, such as [2+2] or [3+2] cycloadditions, may facilitate the formation of the bicyclic structure while incorporating the desired functional groups.
Rearrangement Reactions : Certain rearrangement processes, particularly those involving acid catalysis, can lead to the formation of the target compound from simpler precursors.
Detailed Preparation Methods
Method A: Electrophilic Addition
One common method involves the electrophilic addition of dichloromethylidene to a suitable precursor like 6-oxabicyclo[3.2.1]octa-3,6-diene.
Starting Material : Begin with 6-oxabicyclo[3.2.1]octa-3,6-diene.
Reagents : Use dichloromethyl methyl ether as the electrophile in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Reaction Conditions : Conduct the reaction under an inert atmosphere at low temperatures to minimize side reactions.
Workup : After completion, quench the reaction with water and extract with an organic solvent (e.g., diethyl ether). Purify the product using column chromatography.
Yield and Characterization : Analyze the yield and characterize using NMR and mass spectrometry.
Method B: Cycloaddition Approach
Another effective method is through cycloaddition reactions that generate the bicyclic framework while introducing the dichloromethylidene group.
Starting Material : Use an alkyne or alkene that can undergo cycloaddition.
Reagents : Introduce dichlorocarbene generated in situ from a precursor like chloroform using a strong base (e.g., sodium hydroxide).
Reaction Conditions : Perform under controlled conditions, typically at elevated temperatures to facilitate cyclization.
Workup and Purification : Similar to Method A, extract and purify using chromatography techniques.
Characterization : Confirm structure via spectroscopic methods.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Electrophilic Addition | High specificity for product formation | Requires careful control of reaction conditions |
| Cycloaddition | Can introduce multiple functional groups | Potential for side reactions and lower yields |
Chemical Reactions Analysis
Types of Reactions
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.
Substitution: The dichloromethylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets. The dichloromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene, with the CAS number 919170-13-1, is a bicyclic organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by diverse research findings and case studies.
The molecular formula of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene is CHClO, with a molecular weight of approximately 191.06 g/mol. The compound features a bicyclic structure that includes an oxygen atom in its ring system, contributing to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 191.06 g/mol |
| LogP | 2.998 |
| PSA (Polar Surface Area) | 9.230 Ų |
Biological Activity
Research has indicated that 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene exhibits various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
A study demonstrated that compounds derived from bicyclic structures similar to 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene showed significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic processes .
Anticancer Properties
Another area of interest is the compound's potential as an anticancer agent. Research has shown that derivatives of bicyclic compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression . In vitro studies have reported that such compounds can inhibit tumor growth in specific cancer cell lines.
Case Studies
- Antimicrobial Efficacy : A series of derivatives based on the structure of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting the potential for developing new antibiotics from this compound class .
- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with synthesized derivatives led to a significant reduction in cell viability compared to untreated controls. The study highlighted the importance of structural modifications in enhancing biological activity .
The biological activity of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound can undergo ring-opening reactions facilitated by nucleophiles, leading to the formation of reactive intermediates that can modify cellular targets .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves cycloaddition or halogenation of bicyclic precursors. For example, dichloromethylidene groups can be introduced via reaction with PCl₅ under anhydrous conditions in dichloromethane (DCM). Optimization includes adjusting stoichiometry, using Lewis acid catalysts (e.g., AlCl₃), and controlling temperature (e.g., 0–25°C). Purification via column chromatography with silica gel improves yield .
Q. How is the structural elucidation of this compound achieved using spectroscopic methods?
- Methodological Answer : Combine ¹H and ¹³C NMR to identify substituents (e.g., dichloromethylidene protons at δ 5.8–6.2 ppm) and bicyclic framework. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves stereochemistry, while IR spectroscopy detects functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in laboratory settings?
- Methodological Answer : Determine solubility via HPLC in polar aprotic solvents (e.g., DMSO, THF). Assess thermal stability using thermogravimetric analysis (TGA) and pH-dependent degradation via UV-Vis spectroscopy. Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the dichloromethylidene group .
Q. What strategies mitigate side reactions during its synthesis, such as unwanted ring-opening or polymerization?
- Methodological Answer : Use low temperatures (<30°C) to suppress exothermic side reactions. Introduce stabilizing ligands (e.g., triphenylphosphine) to prevent polymerization. Monitor reaction progress via thin-layer chromatography (TLC) and quench intermediates promptly with aqueous NaHCO₃ .
Q. How is this compound utilized as an intermediate in synthesizing bioactive molecules?
- Methodological Answer : Its strained bicyclic structure serves as a dienophile in Diels-Alder reactions to form polycyclic scaffolds. For example, coupling with electron-rich dienes under microwave irradiation (100°C, 30 min) yields antitumor precursors. Post-functionalization via hydrolysis or cross-coupling (e.g., Suzuki-Miyaura) introduces pharmacophores .
Advanced Research Questions
Q. How can computational chemistry aid in understanding the reactivity of the dichloromethylidene group in this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and transition states. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate reaction pathways. Solvent effects are simulated using polarizable continuum models (PCM) .
Q. What methodologies assess the environmental persistence and ecological risks of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Abiotic studies : Hydrolysis half-life in aqueous buffers (pH 4–9) at 25°C.
- Biotic studies : Aerobic/anaerobic biodegradation assays with soil microbiota.
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method.
- Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition tests .
Q. How do surface interactions influence its reactivity in heterogeneous catalytic systems?
- Methodological Answer : Study adsorption on metal oxides (e.g., SiO₂, TiO₂) using quartz crystal microbalance (QCM) and X-ray photoelectron spectroscopy (XPS). Reactivity under O₂ or UV light is tested in flow reactors, with products analyzed via GC-MS. Surface-bound intermediates are characterized using in-situ FTIR .
Q. What experimental designs resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inertness)?
- Methodological Answer : Use a split-plot design with four replicates to test biological activity across cell lines (e.g., MCF-7, A549). Control variables: incubation time (24–72 h), concentration (1–100 µM), and serum content. Apply ANOVA to identify confounding factors (e.g., solvent DMSO >0.1% alters viability) .
Q. How can asymmetric catalysis enhance its utility in enantioselective synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
